4-Bromo-5-isopropyl-2-methylphenyl 4-methoxybenzenecarboxylate
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Overview
Description
4-Bromo-5-isopropyl-2-methylphenyl 4-methoxybenzenecarboxylate is a chemical compound with the molecular formula C18H19BrO3 and a molecular weight of 363.25 . This compound is known for its unique structure, which includes a bromine atom, an isopropyl group, and a methoxybenzenecarboxylate ester group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 4-Bromo-5-isopropyl-2-methylphenyl 4-methoxybenzenecarboxylate typically involves the esterification of 4-bromo-5-isopropyl-2-methylphenol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromo-5-isopropyl-2-methylphenyl 4-methoxybenzenecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include nucleophiles like sodium methoxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-5-isopropyl-2-methylphenyl 4-methoxybenzenecarboxylate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Bromo-5-isopropyl-2-methylphenyl 4-methoxybenzenecarboxylate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-5-isopropyl-2-methylphenyl 4-methoxybenzenecarboxylate include:
4-Bromo-2-isopropyl-5-methylphenol: This compound shares a similar core structure but lacks the methoxybenzenecarboxylate ester group.
4-Bromo-5-isopropyl-2-methylphenol: Another structurally related compound, differing in the functional groups attached to the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-bromo-2-methyl-5-propan-2-ylphenyl) 4-methoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrO3/c1-11(2)15-10-17(12(3)9-16(15)19)22-18(20)13-5-7-14(21-4)8-6-13/h5-11H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDTXFVCYCDOOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC(=O)C2=CC=C(C=C2)OC)C(C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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